Urea, N'-(4-acetylphenyl)-N,N-dibutyl-
Description
Urea, N'-(4-acetylphenyl)-N,N-dibutyl- is a substituted urea derivative characterized by a central urea core (NH₂CONH₂) modified with a 4-acetylphenyl group on one nitrogen atom and two butyl groups on the adjacent nitrogen.
Properties
CAS No. |
86781-35-3 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(4-acetylphenyl)-1,1-dibutylurea |
InChI |
InChI=1S/C17H26N2O2/c1-4-6-12-19(13-7-5-2)17(21)18-16-10-8-15(9-11-16)14(3)20/h8-11H,4-7,12-13H2,1-3H3,(H,18,21) |
InChI Key |
RHZRGNBQZOEJJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- 4-Acetylphenyl vs. 4-Methylphenyl : The acetyl group introduces a ketone moiety, increasing polarity and hydrogen-bonding capacity compared to the methyl group. This may enhance interactions with biological targets (e.g., enzymes) but reduce lipid solubility .
- 4-Acetylphenyl vs.
Physicochemical Properties
- Lipophilicity : The dibutyl groups dominate lipophilicity (e.g., XLogP3 ≈ 4 for methylphenyl analog ). The acetyl group slightly reduces logP compared to alkyl or alkoxy substituents.
- Polar Surface Area (PSA) : The acetyl group increases PSA (estimated ~50 Ų) compared to methylphenyl (PSA = 32.34 Ų ) or ethoxyphenyl (PSA = 41.6 Ų ), influencing solubility and membrane permeability.
- Thermal Stability : Dibutyl-substituted ureas generally exhibit moderate thermal stability, with degradation temperatures >150°C, as inferred from analogous compounds .
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